(-)-Tramadol Hydrochloride (-)-Tramadol Hydrochloride (S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride; the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride.
Brand Name: Vulcanchem
CAS No.: 148229-79-2
VCID: VC20757038
InChI: InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
SMILES: CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol

(-)-Tramadol Hydrochloride

CAS No.: 148229-79-2

Cat. No.: VC20757038

Molecular Formula: C16H26ClNO2

Molecular Weight: 299.83 g/mol

* For research use only. Not for human or veterinary use.

(-)-Tramadol Hydrochloride - 148229-79-2

CAS No. 148229-79-2
Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
IUPAC Name (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
Standard InChI Key PPKXEPBICJTCRU-KUARMEPBSA-N
Isomeric SMILES CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl
SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Canonical SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Chemical Structure and Properties

Chemical Structure

(-)-Tramadol Hydrochloride is the levorotatory (S,S)-enantiomer of tramadol hydrochloride with the chemical formula C16H26ClNO2 . Its molecular weight is 299.84, identical to that of the racemic mixture and the (+)-enantiomer . The molecule contains a cyclohexane ring with a hydroxyl group, a methoxyphenyl group, and a dimethylaminomethyl substituent, with the specific stereochemistry defining the (-)-enantiomer's unique three-dimensional structure.

Physical Properties

Based on the properties of tramadol hydrochloride, (-)-Tramadol Hydrochloride is likely a white, crystalline powder with a bitter taste but no distinctive odor . It is expected to be soluble in water and ethanol, with a pKa value of approximately 9.41 and an n-octanol/water log partition coefficient (logP) of 1.35 at pH 7 . The physical state at room temperature is solid, and like its (+)-counterpart, it may exhibit hygroscopic properties requiring special storage conditions .

Comparative Properties

The table below provides a detailed comparison of the documented properties between the racemic mixture, (+)-enantiomer, and the (-)-enantiomer of tramadol hydrochloride:

PropertyRacemic Tramadol HCl(+)-Tramadol HCl(-)-Tramadol HCl
Molecular FormulaC16H26ClNO2C16H26ClNO2C16H26ClNO2
Molecular Weight299.8299.84299.84
Stereochemistry(±)cis(1R,2R)-(+)(1S,2S)-(-)
AppearanceWhite crystalline powderWhite to off-white solidPresumed white crystalline powder
SolubilityReadily soluble in water and ethanolSlightly soluble in methanol and waterPresumed similar to racemic mixture
Melting PointNot specified in sources172-174°CNot specifically reported
Storage ConditionsStandard pharmaceutical storage-20°C, under inert atmospherePresumed similar storage requirements
Physical StateSolidSolidSolid
StabilityStable under normal conditionsHygroscopicPresumed hygroscopic

Pharmacological Profile

Mechanism of Action

The pharmacological activity of tramadol hydrochloride involves dual mechanisms of action, with distinct contributions from each enantiomer. While comprehensive data specifically on the (-)-enantiomer is limited in the available literature, important distinctions in the enantiomeric mechanisms have been documented.

Receptor Binding and Potency

Research has established that the (+)-(R,R)-enantiomer exhibits approximately ten-fold higher analgesic potency compared to the (S,S)-enantiomer . This significant difference in potency highlights the importance of stereochemistry in tramadol's pharmacological profile and suggests that the majority of the direct opioid receptor-mediated analgesia comes from the (+)-enantiomer, while the (-)-enantiomer contributes more substantially to the monoaminergic effects.

The racemic mixture of tramadol demonstrates activity as an adrenergic uptake inhibitor, antitussive agent, capsaicin receptor antagonist, muscarinic antagonist, nicotinic antagonist, NMDA receptor antagonist, and serotonergic antagonist . The specific contribution of the (-)-enantiomer to each of these activities requires further research clarification.

Clinical Applications

Current Clinical Evidence

Pharmacokinetics and Metabolism

Absorption and Distribution

Based on data from the racemic mixture, tramadol hydrochloride demonstrates favorable pharmacokinetic properties. The compound is readily absorbed after oral administration, with steady-state plasma concentrations of both tramadol and its active metabolite M1 (O-desmethyltramadol) achieved within two days with four-times-per-day dosing regimens . There is no evidence of self-induction of metabolism with repeated dosing .

Metabolism and Elimination

Tramadol undergoes extensive hepatic metabolism, primarily through Phase I O-demethylation and N-demethylation reactions, followed by Phase II conjugation to form glucuronides and sulfates. The CYP2D6 enzyme plays a crucial role in the formation of the active M1 metabolite, which has higher mu-opioid receptor affinity than the parent compound. The specific metabolism patterns and pharmacokinetic parameters of isolated (-)-Tramadol Hydrochloride would require dedicated stereochemical analysis.

Pharmacokinetic Parameters

The table below summarizes the expected pharmacokinetic parameters of (-)-Tramadol Hydrochloride based on available data from racemic tramadol studies:

ParameterValue/DescriptionNotes
BioavailabilityExpected to be similar to racemic mixtureLikely high oral bioavailability
Time to Steady StateApproximately 2 daysWith four-times-daily dosing
Protein BindingExpected to be low to moderateBased on racemic mixture data
Volume of DistributionModerate to highExtensive tissue distribution
Elimination Half-lifeExpected to be 5-7 hoursBased on racemic mixture data
Primary Elimination RouteHepatic metabolism and renal excretionMultiple metabolic pathways

Synthesis and Manufacturing

Industrial Production Considerations

The production of enantiomerically pure (-)-Tramadol Hydrochloride would require specialized manufacturing processes to ensure stereochemical purity and prevent racemization. Analytical techniques such as chiral HPLC, polarimetry, and circular dichroism spectroscopy would be essential for quality control of the final product's enantiomeric purity.

Current Research and Future Directions

Future Research Opportunities

Several promising research directions for (-)-Tramadol Hydrochloride include:

  • Comparative efficacy and safety studies between isolated enantiomers and the racemic mixture

  • Investigation of potential therapeutic applications leveraging the (-)-enantiomer's predominant noradrenergic mechanism

  • Development of enantioselective synthesis methods to improve production efficiency

  • Pharmacogenomic studies examining patient response variations to the different enantiomers

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator